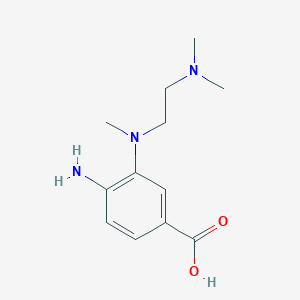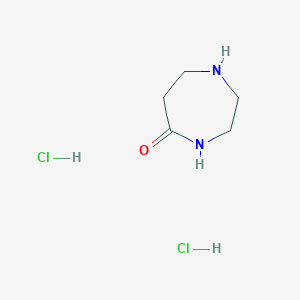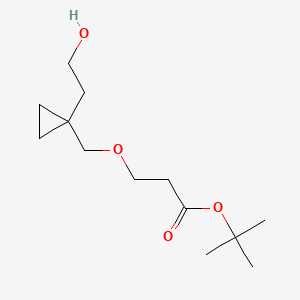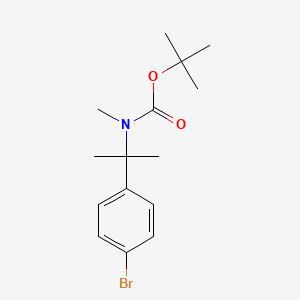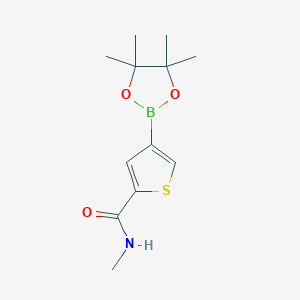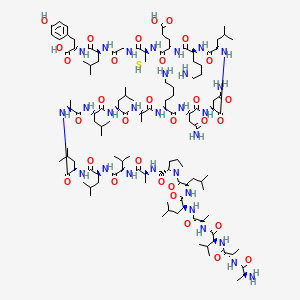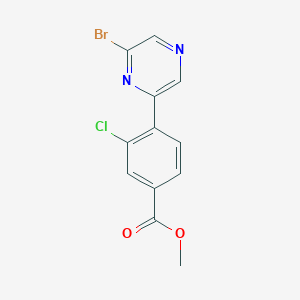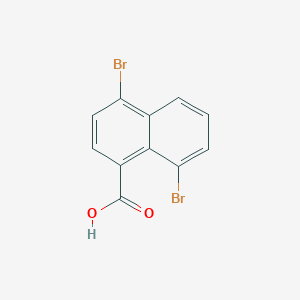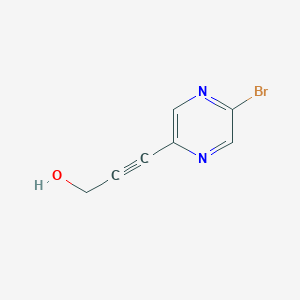![molecular formula C15H10N2 B15363808 7H-Pyrido[2,3-c]carbazole CAS No. 205-30-1](/img/structure/B15363808.png)
7H-Pyrido[2,3-c]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Pyrido[2,3-c]carbazole is a heterocyclic aromatic organic compound belonging to the carbazole family It features a fused pyridine and carbazole ring system, which imparts unique chemical and physical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: 7H-Pyrido[2,3-c]carbazole can be synthesized through several methods, including the Fischer indole synthesis. This involves the cyclization of phenylhydrazones derived from cyclohexanone derivatives. The reaction typically requires strong acids and high temperatures to facilitate the ring closure and subsequent dehydrogenation.
Industrial Production Methods: On an industrial scale, the synthesis of this compound often employs continuous flow reactors or batch processes. These methods ensure high yields and purity of the final product. Microwave-assisted synthesis has also been explored as a rapid and efficient technique for producing this compound.
Chemical Reactions Analysis
Types of Reactions: 7H-Pyrido[2,3-c]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions often employ strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions yield various derivatives of this compound, which can be further functionalized for specific applications.
Scientific Research Applications
7H-Pyrido[2,3-c]carbazole has found applications in several scientific fields:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and polymers.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are being explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
7H-Pyrido[2,3-c]carbazole is structurally similar to other carbazole derivatives, such as 7H-Pyrido[3,2-c]carbazole and 9H-Carbazole. its unique fused pyridine ring system distinguishes it from these compounds, providing distinct chemical and physical properties.
Comparison with Similar Compounds
7H-Pyrido[3,2-c]carbazole
9H-Carbazole
8-9-10-11-Tetrahydro-7H-Pyrido[2,3-c]carbazole
Furo[3',4':5,6]pyrido[2,3-c]carbazol-1-one derivatives
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
205-30-1 |
|---|---|
Molecular Formula |
C15H10N2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
7H-pyrido[2,3-c]carbazole |
InChI |
InChI=1S/C15H10N2/c1-2-6-13-11(4-1)15-10-5-3-9-16-12(10)7-8-14(15)17-13/h1-9,17H |
InChI Key |
FXPMRLGGLPLJLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


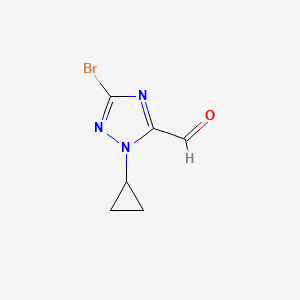
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1-phenylcyclopropyl)acetic acid](/img/structure/B15363744.png)
